
1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde
Descripción general
Descripción
1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde is a complex organic compound featuring a cyclopropylmethyl group, a thiophene moiety, and a pyrazole ring with an aldehyde functional group. This structure makes it a versatile molecule for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available precursors like cyclopropylmethyl bromide, thiophene, and hydrazine derivatives.
Reaction Steps: Initial steps often involve the formation of the thiophene-pyrazole ring through cyclization reactions. This is followed by selective functionalization to introduce the aldehyde group at the 5th position of the pyrazole ring.
Conditions: The reactions are usually carried out under inert atmospheric conditions using organic solvents such as dichloromethane or tetrahydrofuran. Temperature control is crucial, often requiring reflux conditions or specific temperature ranges to drive the reactions to completion.
Industrial Production Methods:
Scalability: Industrial methods focus on optimizing yield and purity, employing techniques like continuous flow synthesis for consistent production.
Catalysts and Reagents: Various catalysts, including palladium or copper catalysts, can be used to enhance reaction rates and selectivity in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The aldehyde group can undergo oxidation to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound's aldehyde group can also be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitutions can occur on the pyrazole or thiophene rings, enabling further functionalization of the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, tetrahydrofuran, ethanol, depending on the reaction requirements.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the substituents introduced.
Aplicaciones Científicas De Investigación
In Chemistry:
The compound serves as an intermediate in the synthesis of complex organic molecules, often used in the development of pharmaceuticals and agrochemicals.
In Biology:
It can act as a ligand in biochemical studies to understand enzyme-substrate interactions and other binding studies.
In Medicine:
Potential use as a pharmacophore in designing drugs targeting specific receptors or enzymes due to its multi-functional nature.
In Industry:
The compound's structural features make it suitable for materials science applications, such as the development of novel polymers or advanced materials with specific electronic properties.
Mecanismo De Acción
Mechanism:
The compound can interact with biological macromolecules through its aldehyde group, which can form Schiff bases with primary amines in proteins or enzymes. This interaction can inhibit or modify the activity of these proteins.
Molecular Targets and Pathways:
Specific targets may include enzymes like oxidoreductases, which interact with the aldehyde group.
Pathways could involve modulation of enzymatic activity, leading to changes in metabolic or signaling pathways within cells.
Comparación Con Compuestos Similares
3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid
1-(cyclopropylmethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde
1-(cyclopropylmethyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbaldehyde
Propiedades
IUPAC Name |
2-(cyclopropylmethyl)-5-thiophen-2-ylpyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c15-8-10-6-11(12-2-1-5-16-12)13-14(10)7-9-3-4-9/h1-2,5-6,8-9H,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOJELQUOSYWNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C3=CC=CS3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(Oxan-2-yl)ethyl]pyrrolidine hydrochloride](/img/structure/B1531334.png)
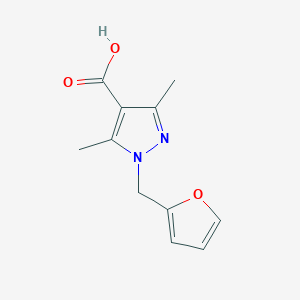
![(4Z)-4-[(oxolan-2-yl)methylidene]azepane hydrochloride](/img/structure/B1531336.png)
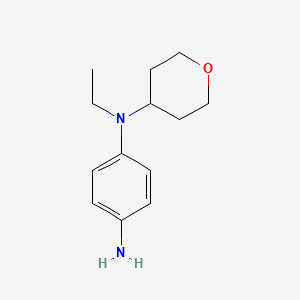
![2-Amino-1-[4-(methoxymethyl)piperidin-1-yl]propan-1-one](/img/structure/B1531338.png)
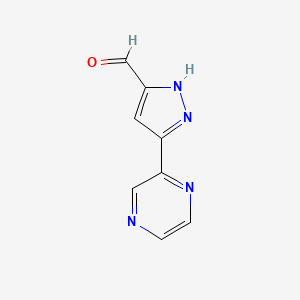
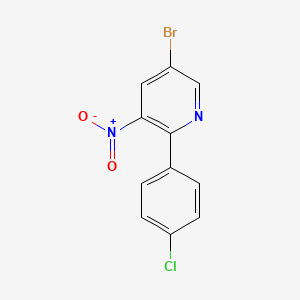
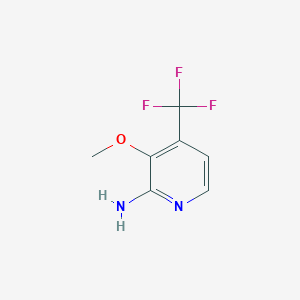

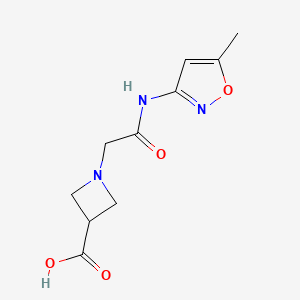
![1-[(5-Bromo-2-methoxyphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531352.png)
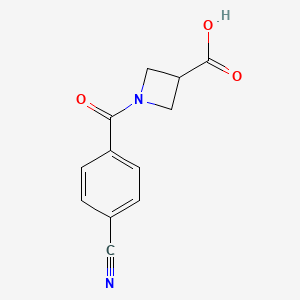

![N,N-diethyl-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-2-amine dihydrochloride](/img/structure/B1531356.png)
